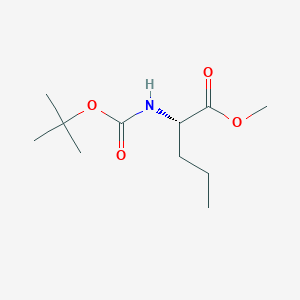

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Übersicht

Beschreibung

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amine group is required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amine group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under mild conditions .

Industrial Production Methods

Industrial production of Boc-protected amino acid derivatives, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid derivative and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Wissenschaftliche Forschungsanwendungen

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate, also known as Boc-protected amino acid derivative, is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is used in peptide synthesis and other processes where temporary protection of the amine group is required. The tert-butoxycarbonyl (Boc) protecting group allows for stability and selectivity in various chemical reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is employed in the synthesis of peptides and complex organic molecules, requiring temporary protection of the amine group.

- Biology It is utilized in preparing biologically active peptides and proteins for research purposes.

- Medicine The compound is used in developing pharmaceutical compounds, especially in synthesizing peptide-based drugs.

- Industry It finds applications in producing fine chemicals and intermediates for various industrial processes.

Applications in Research

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate also has several applications in scientific research:

- Peptide Synthesis This compound is widely used in preparing peptides, which are essential for various biological functions and therapeutic applications.

- Medicinal Chemistry It is utilized as a precursor for developing pharmaceuticals targeting specific biological pathways, including enzyme inhibition and receptor modulation.

- Biochemical Studies

Case Studies and Research Findings

Recent studies have highlighted the potential of Boc-amino acid derivatives, including this compound, in various biological contexts:

- Inhibition Studies

- Stability Assessments

- Functionalization Potential The unique double bond allows for additional functionalization opportunities, enhancing the compound's utility in creating more complex molecules with targeted biological activities.

This compound exhibits several important biochemical properties:

- Enzyme Interactions This compound interacts with various enzymes, including oxidoreductases, crucial in oxidative stress pathways. It inhibits these enzymes, decreasing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

- Cellular Effects In cancer cell lines, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. In neuronal cells, it enhances neurite outgrowth and promotes differentiation through the activation of the mitogen-activated protein kinase (MAPK) pathway.

- Molecular Mechanisms The compound acts by inhibiting enzyme activity and modulating gene expression. It binds to the active sites of certain enzymes, blocking their catalytic functions and altering metabolic pathways.

Several studies have investigated the biological activity of this compound:

- Cancer Research A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines through caspase activation. The concentration-dependent effects suggest potential therapeutic applications in oncology.

- Neurobiology Research indicated that this compound promotes neuronal differentiation and outgrowth in vitro, which could have implications for neurodegenerative diseases.

- Metabolic Studies Laboratory experiments revealed that the compound influences metabolic pathways by modulating glycolytic enzyme activity, which could be beneficial for metabolic disorders.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | No double bond | Lacks reactivity associated with double bond |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Increased hydrophobicity |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | Shorter carbon chain | Reduced steric hindrance |

Wirkmechanismus

The mechanism of action of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate primarily involves the protection of the amine group through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Used in the preparation of indole derivatives as efflux pump inhibitors for bacterial infections.

N-(tert-Butoxycarbonyl)-L-norvaline: Another Boc-protected amino acid derivative used in peptide synthesis.

Uniqueness

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and its role in the development of biologically active compounds make it a valuable compound in both research and industrial settings.

Biologische Aktivität

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₂₉N₂O₄

- Molecular Weight : 285.40 g/mol

- CAS Number : 214629-97-7

This compound exhibits several important biochemical properties:

- Enzyme Interactions : This compound has been shown to interact with various enzymes, including oxidoreductases, which are crucial in oxidative stress pathways. It inhibits these enzymes, leading to a decrease in reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

- Cellular Effects : In cancer cell lines, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. In neuronal cells, it enhances neurite outgrowth and promotes differentiation through the activation of the mitogen-activated protein kinase (MAPK) pathway.

- Molecular Mechanisms : The compound acts by inhibiting enzyme activity and modulating gene expression. It binds to the active sites of certain enzymes, blocking their catalytic functions and altering metabolic pathways.

The mechanisms by which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : By binding to specific enzymes, it prevents substrate conversion, leading to changes in cellular metabolism.

- Gene Regulation : The compound can influence transcription factors that regulate gene expression related to cell cycle progression, apoptosis, and differentiation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines through caspase activation. The concentration-dependent effects suggest potential therapeutic applications in oncology.

- Neurobiology : Research indicated that this compound promotes neuronal differentiation and outgrowth in vitro, which could have implications for neurodegenerative diseases.

- Metabolic Studies : Laboratory experiments revealed that the compound influences metabolic pathways by modulating glycolytic enzyme activity, which could be beneficial for metabolic disorders.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | No double bond | Lacks reactivity associated with double bond |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Increased hydrophobicity |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | Shorter carbon chain | Reduced steric hindrance |

The structural differences among these compounds significantly affect their biological activities and applications in research and medicine.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBMIUJJHTZBOT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.